Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate
Description
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate (CAS: 1401666-64-5) is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl carbamate group and an (S)-configured amide side chain. The structure includes a branched aliphatic chain (N,3-dimethylbutanamido) and a methylene bridge connecting the amide to the pyrrolidine ring. This compound is synthesized via amide coupling reactions, often employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) under optimized solvent conditions (e.g., dichloromethane or DMF) . Characterization typically involves NMR, IR, mass spectrometry, and elemental analysis to confirm purity (>97%) and stereochemical integrity .
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3 |
InChI Key |
VEKJXDORILGLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Pyrrolidine Core Construction
The pyrrolidine ring is synthesized via reductive amination or cyclization methods.
Reductive Amination (Source)
A ketone intermediate is reacted with a primary amine under catalytic hydrogenation or sodium cyanoborohydride (NaBH3CN) to form the pyrrolidine ring. For example:
- Step 1 : Condensation of 4-oxopentanoic acid with benzylamine yields an imine intermediate.
- Step 2 : Reduction with NaBH3CN in methanol at 0°C affords the pyrrolidine ring with >90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Ring-Closing Metathesis (Source)
Olefin-bearing precursors undergo cyclization using Grubbs catalyst (e.g., 2nd generation) in dichloromethane (DCM) at 40°C. This method offers modularity for introducing substituents but requires stringent anhydrous conditions.
Introduction of the Benzyl Carboxylate Group
The benzyl ester is introduced via esterification or carbamate formation .
Esterification with Benzyl Bromide (Source)
- Pyrrolidine-1-carboxylic acid is treated with benzyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours.
- Yields range from 75–85%, with purity confirmed by HPLC (Alltima C18 column, 90:10 acetonitrile/water).
Carbamate Protection (Source)
Amide Bond Formation
The critical amide linkage is constructed using coupling reagents or activated esters .
HATU-Mediated Coupling (Sources,)
- (S)-2-Amino-N,3-dimethylbutanoic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) in DCM.
- The activated ester reacts with the pyrrolidine amine at 25°C for 4 hours, achieving >95% conversion (monitored by LC-MS).
Mixed Carbonate Approach (Source)
Stereochemical Control
Chiral Auxiliaries (Source)
- (4S,5S)-4,5-Dicyclohexyl-2-((S)-1-phenylethyl)-1,3,2-dioxaborolane is used to induce asymmetry during homologation steps.
- Enantioselective alkylation with LDA (lithium diisopropylamide) and zinc chloride (ZnCl2) ensures >98% ee for the amino acid side chain.
Enzymatic Resolution (Source)
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Side Chain Complexity: The target compound’s (S)-N,3-dimethylbutanamido group introduces steric hindrance and chirality, which may influence receptor binding compared to simpler substituents like glycinamide (in ) or cyanomethyl (in ).
Protecting Groups: Benzyl carbamate (target compound and ) is labile under hydrogenolysis, enabling selective deprotection. In contrast, tert-butyl carbamate () requires acidic conditions for removal, offering orthogonal protection strategies .
Physicochemical Properties: The 4-hydroxy group in Example 30 () increases hydrophilicity (clogP ~1.2) compared to the hydrophobic branched chain of the target compound (predicted clogP ~2.5).
Crystallographic and Conformational Analysis
- Pyrrolidine Puckering : The target compound’s pyrrolidine ring likely adopts a Cγ-endo puckering (based on Cremer-Pople parameters ), similar to derivatives in and .
- Software Tools : Programs like SHELX (for refinement ) and Mercury CSD (for crystal packing analysis ) are used to analyze conformational stability and intermolecular interactions.
Q & A
Q. Key Data :
Basic: What analytical techniques confirm stereochemistry and structural integrity?
Methodological Answer:
- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve absolute configuration .
- Chiral HPLC : Employ columns like YMC-Actus Triart C18 to validate enantiopurity (e.g., retention time: 1.27 minutes) .
- NMR Spectroscopy : Analyze vicinal coupling constants (e.g., ) to confirm pyrrolidine ring puckering .
Q. Key Tools :
Advanced: How to resolve discrepancies in NMR data related to pyrrolidine ring conformation?
Methodological Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to quantify non-planar ring distortions .
- DFT Calculations : Compare experimental NMR shifts (e.g., chemical shifts) with computed values using Gaussian or ORCA.
- Crystallographic Validation : Cross-reference NMR-derived conformers with X-ray structures (e.g., using Mercury CSD) .
Q. Example :
Basic: What are best practices for handling and storage to prevent degradation?
Methodological Answer:
- Storage : Keep in sealed containers under inert gas (N/Ar) at -20°C, away from light and oxidizers .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., tert-butyl deprotection) .
- Safety : Wear PPE (nitrile gloves, safety goggles) and use fume hoods to avoid inhalation/contact .
Q. Critical Note :
- Degradation observed after prolonged storage; revalidate purity via HPLC before use .
Advanced: How to design experiments to study the compound’s reactivity under varying conditions?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, THF) vs. protic (MeOH) solvents to assess nucleophilic substitution rates .
- Temperature Gradients : Perform Arrhenius analysis (e.g., 25–80°C) to determine activation energy for hydrolysis.
- pH-Dependent Stability : Use buffered solutions (pH 2–12) with LCMS monitoring to identify degradation products .
Q. Case Study :
Advanced: How to analyze reaction mechanisms for stereoselective functionalization?
Methodological Answer:
- Isotopic Labeling : Incorporate or at chiral centers to track retention/inversion via NMR .
- Kinetic Isotope Effects (KIE) : Compare to distinguish between concerted (e.g., cyclic transition states) and stepwise mechanisms.
- Computational Modeling : Use Gaussian to simulate transition states (e.g., for Mitsunobu reactions involving tert-butyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
